3-Isopropylpyridine-2-sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
3-propan-2-ylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-10-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFWBQJCFTNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089377-22-8 | |
| Record name | 3-(propan-2-yl)pyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization of 3 Isopropylpyridine 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing granular information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Isopropylpyridine-2-sulfonamide is anticipated to present a unique set of signals that correspond to the distinct types of protons within the molecule. The aromatic region of the spectrum would be characterized by signals from the three protons on the pyridine (B92270) ring. The proton at the C4 position is expected to appear as a triplet, due to coupling with the adjacent protons at C3 and C5. The protons at the C5 and C6 positions would likely manifest as doublets.
The isopropyl group would give rise to two distinct signals. The methine proton (-CH) is expected to be a septet, a result of being coupled to the six equivalent protons of the two methyl groups. These six methyl protons (-CH₃) would, in turn, appear as a doublet, due to coupling with the single methine proton. The protons of the sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (C4) | 7.8 - 8.0 | Triplet | 1H |
| Pyridine-H (C5) | 7.4 - 7.6 | Doublet | 1H |
| Pyridine-H (C6) | 8.5 - 8.7 | Doublet | 1H |
| Isopropyl-CH | 3.0 - 3.5 | Septet | 1H |
| Isopropyl-CH₃ | 1.2 - 1.4 | Doublet | 6H |
| -SO₂NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
Note: Predicted values are based on the analysis of analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton NMR data, the ¹³C NMR spectrum provides critical information regarding the carbon framework of this compound. The spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum, typically between 120 and 160 ppm. The carbon atom bearing the sulfonamide group (C2) and the carbon with the isopropyl substituent (C3) would have characteristic chemical shifts influenced by these functional groups. The remaining pyridine carbons (C4, C5, and C6) will also show distinct signals. The isopropyl group will be represented by two signals: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH₃), with the methyl carbon signal appearing in the more upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 155 - 160 |
| Pyridine-C3 | 140 - 145 |
| Pyridine-C4 | 135 - 140 |
| Pyridine-C5 | 120 - 125 |
| Pyridine-C6 | 148 - 152 |
| Isopropyl-CH | 30 - 35 |
| Isopropyl-CH₃ | 20 - 25 |
Note: Predicted values are based on the analysis of analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of the Sulfonamide Group
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for the sulfonamide group and the pyridine ring.
The sulfonamide group (-SO₂NH₂) has two prominent stretching vibrations for the S=O bonds, which are expected to appear as strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric stretching) and 1180-1160 cm⁻¹ (symmetric stretching). The N-H stretching vibrations of the sulfonamide are anticipated to be observed in the range of 3400-3200 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations of the pyridine ring will likely produce signals in the 1600-1400 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -SO₂NH₂ | N-H Stretch | 3400 - 3200 | Medium-Strong |
| -SO₂NH₂ | S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| -SO₂NH₂ | S=O Symmetric Stretch | 1180 - 1160 | Strong |
| Pyridine Ring | C=N, C=C Stretch | 1600 - 1400 | Medium-Strong |
| Isopropyl Group | C-H Stretch | 2970 - 2870 | Medium |
Note: Predicted values are based on the analysis of analogous structures and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O₂S), the expected exact mass is approximately 200.06 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isopropyl group, leading to a significant fragment ion. Other characteristic fragmentations could include the loss of SO₂ or the cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment | Formula |
| 200 | [M]⁺ | [C₈H₁₂N₂O₂S]⁺ |
| 185 | [M - CH₃]⁺ | [C₇H₉N₂O₂S]⁺ |
| 157 | [M - C₃H₇]⁺ | [C₅H₅N₂O₂S]⁺ |
| 136 | [M - SO₂]⁺ | [C₈H₁₂N₂]⁺ |
Note: Predicted m/z values are nominal masses. The fragmentation pattern can vary depending on the ionization technique and energy.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds. For this compound, both thin-layer chromatography (TLC) and column chromatography are valuable methods.
TLC, using a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane), can be employed to monitor the progress of the synthesis reaction and to get a preliminary indication of the purity of the product. A single spot on the TLC plate under various visualization methods (e.g., UV light, iodine vapor) would suggest a high degree of purity.
For the isolation and purification of this compound on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase and an appropriate eluent system would be the method of choice. The fractions collected from the column can be analyzed by TLC to identify those containing the pure compound.
High-performance liquid chromatography (HPLC) can be utilized for a more quantitative assessment of the purity. By using a suitable column (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), a sharp, symmetrical peak in the chromatogram would confirm the high purity of the compound. The retention time under specific chromatographic conditions serves as an identifying characteristic.
Computational Chemistry and Molecular Modeling Studies of 3 Isopropylpyridine 2 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 3-Isopropylpyridine-2-sulfonamide, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as conformation and energy minimization. By optimizing the molecular geometry, researchers can find the lowest energy state, which corresponds to the most likely conformation of the molecule in a stable environment.
These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar sulfonamide-derived esters have utilized DFT with the B3LYP/6-31G(d,p) basis set to optimize structures and calculate key structural parameters nih.gov. Similar approaches applied to this compound would elucidate the spatial relationship between the isopropyl group and the sulfonamide moiety relative to the pyridine (B92270) ring, which is critical for its interaction with biological targets. The steric hindrance caused by the isopropyl group can significantly influence the molecule's preferred conformation acs.org.
The acid dissociation constant (pKa) is a critical parameter that influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The sulfonamide group (-SO₂NH₂) is weakly acidic, and its pKa value determines its ionization state at physiological pH.
In silico methods offer a rapid and cost-effective way to estimate pKa values. nih.gov These approaches can be broadly divided into two classes:
Quantum Chemical Methods: These involve high-level calculations to determine the energies of the protonated and deprotonated species, from which the pKa can be derived. Studies have shown that double-hybrid functionals like DSD-PBEP86-D3(BJ) can predict sulfonamide pKa values with a mean accuracy of approximately 0.9 pKa units when combined with appropriate solvent models. nih.gov
Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate a compound's pKa with its structural or chemical descriptors. nih.gov Such models are trained on datasets of compounds with known pKa values to predict the acidity of new molecules. nih.govnih.gov
Predicting the pKa of this compound is essential, as the deprotonated sulfonamide anion is often the form that binds to metalloenzymes like carbonic anhydrases. rasayanjournal.co.in
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To understand how this compound might function as a biologically active agent, it is crucial to study its interactions with target macromolecules, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. acs.org For this compound, this involves placing the molecule into the binding pocket of a target protein and scoring the different poses based on their binding affinity. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), and docking studies often explore their binding to various CA isozymes. nih.gov
Docking simulations can reveal key interactions, such as:
Hydrogen Bonds: The sulfonamide group can form hydrogen bonds with amino acid residues in the active site. For example, docking studies of other sulfonamides show interactions with key residues like Gln92, Asn66, and Thr200 in carbonic anhydrase IX. rsc.org
Hydrophobic Interactions: The isopropyl and pyridine moieties of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Coordination Bonds: The deprotonated sulfonamide nitrogen can coordinate with the zinc ion present in the active site of metalloenzymes like carbonic anhydrase. rasayanjournal.co.in
Studies on related pyridine-3-sulfonamides have used docking to understand selectivity towards different carbonic anhydrase isoforms, such as the cancer-associated hCA IX and hCA XII. nih.gov The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity.
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Schiff Base Sulfonamide (S1) | S. aureus (1JIJ) | -7.15 | uobasrah.edu.iq |
| Schiff Base Sulfonamide (S2) | S. aureus (1JIJ) | -8.60 | uobasrah.edu.iq |
| Triazole Benzene Sulfonamide (Compound 27) | Carbonic Anhydrase IX (5FL4) | -9.2 | rsc.org |
| 4-amino-N-(3,5-dimethylphenyl)-3-fluorbenzenesulfonamide | pTPI (active site) | -71.62 kJ/mol (~ -17.1 kcal/mol) | peerj.com |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. ekb.eg MD simulations track the movements of every atom in the system, providing insights into the stability of the binding mode and the conformational flexibility of both the ligand and the protein. nih.govpeerj.com
Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding interaction. ekb.eg
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or parts of the molecule, highlighting flexible regions. ekb.eg
Radius of Gyration (Rg): Measures the compactness of the protein structure, which can change upon ligand binding. ekb.eg
MD simulations performed on sulfonamide-protein complexes have confirmed the stability of docking predictions and revealed that minor conformational changes can occur over the simulation trajectory. rsc.orgnih.gov
Predictive Modeling of Molecular Descriptors Relevant to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. medwinpublishers.com These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govresearchgate.net
For this compound, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:
0D Descriptors: e.g., molecular weight, atom counts.
1D Descriptors: e.g., counts of specific functional groups.
2D Descriptors (Topological): Based on the 2D graph of the molecule, such as connectivity indices and aromaticity indices.
3D Descriptors: Derived from the 3D conformation, such as surface area and volume.
Once calculated, these descriptors can be used to build a QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. qub.ac.uk For example, QSAR models for sulfonamide inhibitors of carbonic anhydrase have been developed using descriptors calculated at the DFT level, achieving good correlation between predicted and actual inhibitory activity. nih.govnih.gov These models help in understanding which structural features are most important for biological activity and can be used to predict the activity of newly designed compounds. rsc.orgnih.gov
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | AROM | Aromaticity index, quantifying the degree of aromatic character. medwinpublishers.com |
| Topological (2D) | S1K (Kier Shape Index) | A topological index related to molecular shape and flexibility. medwinpublishers.com |
| Physicochemical (2D/3D) | Mp (Mean Atomic Polarizability) | Related to the molecule's ability to form a dipole when exposed to an electric field. medwinpublishers.com |
| Physicochemical (2D/3D) | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |
Mechanistic Investigations of Biological Activities and Molecular Interactions of 3 Isopropylpyridine 2 Sulfonamide
Enzyme Inhibition Profiles and Associated Mechanistic Insights
Inhibition of Carbonic Anhydrase Isozymes (e.g., CAIX, CAII, CAIV)
No studies were found that described the inhibitory activity or the mechanism of action of 3-Isopropylpyridine-2-sulfonamide against any carbonic anhydrase isozymes, including the specified targets hCA II, hCA IX, and hCA XII. While the broader class of pyridine (B92270) sulfonamides has been investigated as carbonic anhydrase inhibitors, data for the 3-isopropyl substituted pyridine-2-sulfonamide (B152805) isomer is not available.
Alpha-Amylase Enzyme Inhibition Mechanisms
There is no available research or data concerning the interaction between this compound and the alpha-amylase enzyme. Consequently, its inhibition mechanism against this target remains uncharacterized.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition and its Molecular Basis
An extensive search of scientific databases and literature revealed no information on the potential for this compound to act as an inhibitor of VEGFR-2 kinase. The molecular basis for any such interaction is therefore unknown.
Molecular Engagement with KRAS Oncogenic Proteins
No published literature exists that details any molecular engagement, binding, or inhibitory activity of this compound with KRAS oncogenic proteins.
Interaction with Hepatitis C Virus (HCV) NS4B Protein
There are no findings in the available literature that report or investigate any interaction between this compound and the HCV NS4B protein.
PERK Enzyme Inhibition Studies
No studies have been published regarding the inhibitory effects of this compound on the PERK enzyme.
The biological activity profile and molecular interactions of this compound are not documented in the current body of scientific literature. The specific inquiries into its potential as an inhibitor of CA isozymes, alpha-amylase, VEGFR-2, KRAS, HCV NS4B, and PERK have all yielded no relevant information. This suggests that this compound is either a novel compound that has not yet been synthesized or biologically evaluated, or it is a compound that has not been the subject of published research for the targets of interest. Therefore, a detailed article on its mechanistic investigations cannot be generated at this time.
Detailed Analysis of Protein-Ligand Interaction Sites
The biological activity of many sulfonamide-based compounds, including pyridine derivatives, is frequently attributed to their interaction with metalloenzymes, most notably carbonic anhydrases (CAs). These enzymes feature a zinc ion within their active site, which is crucial for their catalytic function. The interaction of sulfonamides with this zinc ion is a key determinant of their inhibitory potency.
Identification of Key Amino Acid Residues and Zinc Ion Coordination
While direct crystallographic data for this compound may be limited, extensive research on analogous sulfonamide inhibitors binding to carbonic anhydrases provides a robust model for its interaction. The primary and most critical interaction is the coordination of the sulfonamide group with the active site zinc ion (Zn²⁺). nih.govopenaccessjournals.com In α-carbonic anhydrases, this zinc ion is typically held in a tetrahedral geometry by three conserved histidine residues (His94, His96, and His119 in human carbonic anhydrase II) and a water molecule or hydroxide (B78521) ion. openaccessjournals.com
Upon binding, the sulfonamide inhibitor displaces the zinc-bound water/hydroxide ion. The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (SO₂NH⁻), with the nitrogen atom directly coordinating to the metal. nih.govmdpi.com This interaction is further stabilized by a network of hydrogen bonds and other non-covalent interactions with key amino acid residues within the active site.
One of the most important of these is a hydrogen bond between one of the sulfonamide's oxygen atoms and the side-chain hydroxyl group of a highly conserved threonine residue, Thr199 (in CA II). nih.govmdpi.commdpi.com This interaction helps to properly orient the sulfonamide group for optimal binding to the zinc ion.
The pyridine ring and its isopropyl substituent also play a crucial role in defining the binding affinity and selectivity. The active site of carbonic anhydrases has both hydrophilic and hydrophobic regions. The pyridine ring of the inhibitor can engage in various interactions, including potential hydrogen bonds involving the pyridine nitrogen and hydrophobic interactions. For instance, in studies of related pyridine-sulfonamides, the pyridine ring has been observed to orient itself between the side chains of residues like Val121 and Leu198, with the pyridine nitrogen potentially acting as a hydrogen bond acceptor with the aromatic ring of Phe131. nih.gov The isopropyl group, being hydrophobic, is likely to interact favorably with hydrophobic pockets within the active site, which in CA II are defined by residues such as Phe131, Leu198, and Pro202. nih.gov
Table 1: Key Amino Acid Residues in Carbonic Anhydrase II and Their Postulated Interactions with Sulfonamide Inhibitors
| Residue | Location in Active Site | Postulated Interaction with Sulfonamide Inhibitors |
| His94, His96, His119 | Deep within the active site | Coordination with the catalytic Zn²⁺ ion. |
| Thr199 | Near the Zn²⁺ ion | Forms a hydrogen bond with an oxygen atom of the sulfonamide group, stabilizing the inhibitor's binding. nih.govmdpi.commdpi.com |
| Val121, Leu198 | Hydrophobic region | Van der Waals interactions with the pyridine ring of the inhibitor. nih.gov |
| Phe131 | Hydrophobic pocket | Potential π-π stacking or hydrophobic interactions with the pyridine ring. The pyridine nitrogen may also form a weak hydrogen bond with the aromatic protons of Phe131. nih.govnih.gov |
| Pro202 | Hydrophobic patch | Hydrophobic interactions with substituents on the aromatic ring of the inhibitor. nih.gov |
| His64 | Entrance of the active site | Acts as a proton shuttle in the catalytic cycle and can interact with substituents on the inhibitor scaffold. nih.gov |
Role of Sulfonamide Anion in Binding Affinity and Specificity
The geometry of the sulfonamide group and its ability to adopt the correct orientation for this coordination are critical. The tetrahedral coordination sphere of the zinc ion is completed by the sulfonamide nitrogen, mimicking the transition state of the enzyme's natural reaction. openaccessjournals.com
The specificity of sulfonamide inhibitors for different carbonic anhydrase isoforms is influenced by the interactions of the inhibitor's scaffold (the pyridine-isopropyl part of this compound) with non-conserved amino acid residues in the active site. mdpi.com While the core zinc-binding motif is highly conserved, variations in the surrounding residues can be exploited to achieve isoform-selective inhibition. The size, shape, and electronic properties of the isopropyl group and the pyridine ring will dictate how well the molecule fits into the active site of a particular CA isoform, thus influencing its binding affinity and specificity. Studies on different substituted sulfonamides have shown that even small changes to the scaffold can lead to significant differences in inhibitory profiles against various CA isoforms. nih.gov
In Vitro Cellular Pathway Modulation Induced by this compound (e.g., cell cycle progression, apoptosis induction)
While direct studies on the cellular effects of this compound are not extensively documented in publicly available literature, the known biological activities of structurally related sulfonamides, particularly as carbonic anhydrase inhibitors, provide a strong basis for postulating its potential to modulate key cellular pathways such as cell cycle progression and apoptosis.
The inhibition of specific carbonic anhydrase isoforms, such as CA IX and CA XII which are often overexpressed in hypoxic tumors, is a recognized strategy in cancer therapy. nih.gov By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of cancer cells, leading to an acidic intracellular environment and a more alkaline extracellular environment, which can in turn trigger downstream cellular events.
Studies on other novel sulfonamide derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For example, certain sulfonamide-based biguanides have been shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase in breast cancer cells. nih.gov Similarly, some sulfonamide-pyridine hybrids have been reported to induce cell cycle arrest and autophagy. bue.edu.eg Another study on acridine/sulfonamide hybrids found that these compounds could induce apoptosis and cause a reduction in the S phase of the cell cycle. mdpi.com
The proposed mechanisms for these effects often involve the modulation of key regulatory proteins. For instance, some pyridine-containing hybrids have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov
Given these precedents, it is plausible that this compound could exhibit similar in vitro cellular effects, particularly in cancer cell lines that are sensitive to carbonic anhydrase inhibition. However, dedicated experimental studies are required to confirm and characterize these potential activities for this specific compound.
Table 2: Potential In Vitro Cellular Effects of this compound Based on Related Compounds
| Cellular Process | Potential Effect | Underlying Mechanism (Postulated) | Reference Compounds |
| Cell Cycle Progression | Arrest in G0/G1 or S phase. nih.govmdpi.com | Inhibition of carbonic anhydrases, leading to altered intracellular pH and disruption of cell cycle checkpoints. | Sulfonamide-based biguanides, acridine/sulfonamide hybrids. nih.govmdpi.com |
| Apoptosis | Induction of programmed cell death. nih.govbue.edu.egnih.gov | Upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.gov | Sulfonamide-pyridine hybrids, pyridine-dihydrothiazole hybrids. bue.edu.egnih.gov |
Structure Activity Relationship Sar and Structural Optimization of 3 Isopropylpyridine 2 Sulfonamide and Its Analogues
Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity
The pyridine ring is a core component of the 3-isopropylpyridine-2-sulfonamide scaffold, and modifications to this heterocycle can profoundly affect the compound's biological profile. The position, number, and electronic nature of substituents on the pyridine ring influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research into pyridine-based compounds has shown that the introduction of various functional groups can modulate their antiproliferative activity. For instance, the presence and positioning of methoxy (B1213986) (O-CH3) groups on a pyridine-containing structure can significantly alter its potency. Studies have demonstrated that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, indicating enhanced activity. mdpi.com Similarly, replacing a methoxy group with a hydroxyl (OH) group has been observed to dramatically improve inhibitory potential against certain cell lines. nih.gov
The location of substituents on the pyridine ring is also a critical determinant of activity. The arrangement of functional groups can influence the molecule's electrostatic potential and its ability to form key interactions, such as hydrogen bonds, with its biological target. mdpi.com For example, in a series of pyridine carboxamides, the position of the amide group (ortho-, meta-, or para-) was found to directly impact reaction yields and the compound's electronic characteristics, with ortho-substitution leading to a more electron-rich nitrogen atom in the pyridine ring. mdpi.com
Furthermore, the addition of other heterocyclic rings or bulky groups to the pyridine scaffold can lead to varied outcomes depending on the specific biological target. In the context of antimicrobial agents, incorporating additional heteroaromatic rings at the sulfonyl group has been shown to increase activity. rasayanjournal.co.in The development of pyridine-based sulfonamides has been an active area of research, with studies exploring their potential as antidiabetic, antimicrobial, and antiviral agents. eurjchem.comnih.gov
Role of the Sulfonamide Moiety in Modulating Potency and Selectivity
The sulfonamide (-SO2NH2) group is a cornerstone pharmacophore in medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. ajchem-b.comajchem-b.comresearchgate.net In the context of this compound and its analogues, this moiety is crucial for target engagement, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). nih.govmdpi.com
The acidic nature of the sulfonamide proton allows it to exist in an anionic form (-SO2NH-), which can coordinate with the zinc ion in the active site of CAs, thereby inhibiting the enzyme's function. mdpi.com The potency and selectivity of sulfonamide-based inhibitors are highly dependent on the substituents attached to the sulfonamide nitrogen (N1-substitution). Introducing heterocyclic aromatic nuclei at the N1 position often yields highly potent compounds. slideshare.net
The development of sulfonamide derivatives has led to compounds with selective inhibitory profiles against different enzyme isoforms. For example, in the pursuit of carbonic anhydrase inhibitors, specific substitutions have yielded compounds with selectivity for tumor-associated isoforms like CA IX and CA XII over cytosolic isoforms CA I and II. mdpi.com This selectivity is paramount for minimizing off-target effects and enhancing the therapeutic index. The versatility of the sulfonamide group allows it to be incorporated into a vast number of derivatives with diverse pharmacological applications. ajchem-b.comresearchgate.net
Influence of the Isopropyl Group on Molecular Recognition and Target Engagement
The isopropyl group at the 3-position of the pyridine ring plays a significant role in the molecular recognition and binding affinity of this compound analogues. This alkyl substituent, while seemingly simple, provides steric bulk and lipophilicity that can critically influence how the molecule fits into the binding pocket of its target protein.
The orientation of the isopropyl group can also dictate the preferred conformation of the entire molecule, thereby pre-organizing it for optimal binding. This steric influence can affect the positioning of the sulfonamide moiety for its interaction with key residues or metal ions in the enzyme's active site. Molecular modeling studies on related pyridine derivatives have been employed to understand how such substitutions impact the binding geometry within a receptor. nih.gov
The lipophilicity imparted by the isopropyl group can also influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. An increase in lipid solubility can improve a compound's absorption and distribution, which is a key consideration in drug development. slideshare.net Therefore, the 3-isopropyl group is not merely a passive substituent but an active contributor to both the pharmacodynamic and pharmacokinetic profile of these sulfonamide derivatives.
Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Core
To enhance therapeutic efficacy and address complex diseases, medicinal chemists often employ a strategy of molecular hybridization, where two or more pharmacophores are combined into a single molecule. This approach has been successfully applied to the this compound scaffold to create novel hybrid derivatives with improved or dual-targeting capabilities.
Pyridine-Sulfonamide-Pyrazole Hybrid Derivatives
The integration of a pyrazole (B372694) ring into the pyridine-sulfonamide framework has yielded compounds with a diverse range of biological activities. Pyrazole and its derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The synthesis of pyridine-pyrazole-sulfonate compounds has been explored for potential antiviral applications, with structure-activity relationship studies guiding the optimization of these hybrids. rsc.org
In one approach, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov The linkage between the pyrazole and sulfonamide moieties was found to be critical for activity, with different linkers modulating the inhibitory potency against various CA isoforms. nih.gov Another study focused on developing novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives as potential antitubercular agents, demonstrating the versatility of this hybrid scaffold. acs.org
Indole-Pyridine-Sulfonamide Conjugates
Indole (B1671886) is another privileged scaffold in medicinal chemistry, frequently found in molecules with significant biological activity. The conjugation of indole with the pyridine-sulfonamide core has led to the discovery of potent enzyme inhibitors. For example, pyridine-sulfonamide hybrids have been developed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov
In the context of carbonic anhydrase inhibition, indole-based sulfonamides have been investigated for their activity against cancer-related isoforms. mdpi.com The combination of the indole and pyridine-sulfonamide pharmacophores can lead to compounds with enhanced binding affinity and selectivity, leveraging the distinct interactions of each moiety with the target protein. The synthesis of pyridine-indole hybrids has also been pursued for the development of inhibitors for other enzymes, such as CYP17A1, which is relevant in the treatment of prostate cancer. nih.gov
Development of Dual-Targeting and Dual-Tail Inhibitors
A sophisticated approach in drug design involves the creation of molecules that can simultaneously interact with two different biological targets (dual-targeting) or engage with distinct regions of a single target (dual-tail). This strategy has been applied to the pyridine-sulfonamide scaffold to develop inhibitors with enhanced potency and unique mechanisms of action.
The design of dual-tail carbonic anhydrase inhibitors, for instance, involves crafting molecules with two "tails" that can interact with both the hydrophobic and hydrophilic pockets of the enzyme's active site. nih.govacs.orgacs.org This approach has led to the synthesis of highly potent inhibitors with sustained effects, showing promise in therapeutic areas like glaucoma. nih.govacs.org
Furthermore, the pyridine-sulfonamide core has been utilized in the development of dual PI3K/mTOR inhibitors, which are of significant interest in oncology. nih.gov By designing molecules that can effectively inhibit both of these key signaling proteins, it is possible to achieve a more comprehensive blockade of cancer cell proliferation and survival pathways. nih.gov This dual-targeting strategy represents a promising avenue for developing more effective anticancer agents based on the versatile pyridine-sulfonamide scaffold.
Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches for Optimization of this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are pivotal in the optimization of lead compounds like this compound and its analogues. These in silico methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity, thereby guiding the rational design of more potent and selective molecules.
Computational studies on pyridine-based sulfonamides have utilized various techniques to elucidate their structure-activity relationships. Molecular docking, for instance, is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor, helping to understand interactions at a molecular level.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding how steric, electrostatic, hydrophobic, and hydrogen bonding fields of a molecule influence its biological activity. These methods provide contour maps that visualize favorable and unfavorable regions for different physicochemical properties, offering crucial insights for structural modifications.
For a series of pyrimidine-sulfonamide hybrids, 3D-QSAR models have been developed to guide the design of new inhibitors. These models, coupled with molecular docking and molecular dynamics simulations, help in identifying key structural features and interactions necessary for potent biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures provide a framework for its optimization.
In studies of related sulfonamide derivatives, QSAR models have been successfully built using various descriptors. For example, in a study of isatin (B1672199) sulfonamide analogues, 3D-QSAR models showed excellent correlation and predictive power, indicating that both steric and electrostatic interactions are crucial for binding affinity, with a significant contribution from hydrophobic interactions.
The general workflow for a QSAR study on this compound and its analogues would involve the following steps:
Data Set Selection: A series of analogues with varying substituents on the pyridine ring and the sulfonamide group would be synthesized and their biological activities determined.
Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical and structural descriptors would be calculated for each molecule.
Model Development: Statistical methods such as Partial Least Squares (PLS) would be used to develop a QSAR model correlating the descriptors with biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The insights gained from such a QSAR model would be instrumental in the design of novel this compound derivatives with improved therapeutic potential.
Derivatization Strategies for Chemical Probes and Advanced Research Tools
Synthesis of Fluorescently Tagged Probes for Imaging and Binding Assays
The development of fluorescent probes from small molecules is invaluable for cellular imaging and quantitative binding assays. The sulfonamide functional group, in particular, has been utilized in the synthesis of fluorescent probes for various biological targets. sdu.edu.cnmdpi.com Attaching a fluorophore to the 3-Isopropylpyridine-2-sulfonamide core would enable the direct visualization of its localization within cells and facilitate the study of its binding kinetics and interactions with potential protein targets.
The synthesis of such a probe would involve the covalent attachment of a fluorescent dye to the this compound molecule. The point of attachment is a critical consideration, aiming to minimize disruption of the compound's original biological activity. Potential sites for modification on the this compound scaffold include the sulfonamide nitrogen or the pyridine (B92270) ring, provided a suitable functional group for linkage is introduced.
A general synthetic approach would involve:
Functionalization: Introduction of a reactive handle, such as an amino or carboxylic acid group, onto the this compound scaffold, if one is not already present. This could be achieved through standard synthetic organic chemistry reactions.
Fluorophore Conjugation: The functionalized sulfonamide is then reacted with an activated fluorophore. Common fluorophores for this purpose include coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes, each with distinct photophysical properties.
The resulting fluorescent probe can be used in a variety of applications, including:
Fluorescence Microscopy: To visualize the subcellular localization of the compound.
Binding Assays: Techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) can be employed to study the binding of the probe to its target in real-time.
Below is a table of common fluorophores that could potentially be conjugated to this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| Dansyl Chloride | 335 | 518 | 0.5-0.9 | Environmentally sensitive, blue emission |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | 0.92 | Bright green emission, pH sensitive |
| Rhodamine B isothiocyanate (RBITC) | 553 | 575 | 0.36 | Photostable, orange-red emission |
| Cyanine3 (Cy3) NHS ester | 550 | 570 | 0.15 | Bright, photostable, suitable for FRET |
| Cyanine5 (Cy5) NHS ester | 649 | 670 | 0.28 | Far-red emission, minimizes autofluorescence |
Creation of Biotinylated or Immobilized Analogues for Affinity Purification
Identifying the cellular binding partners of a small molecule is crucial for understanding its mechanism of action. Affinity purification is a powerful technique for this purpose, and it relies on the creation of a "bait" molecule, typically a biotinylated or immobilized version of the compound of interest. The strong and highly specific interaction between biotin (B1667282) and streptavidin (or avidin) allows for the efficient capture of the biotinylated compound along with its binding partners from a cell lysate.
The synthesis of a biotinylated analogue of this compound would involve the covalent attachment of a biotin moiety, usually via a flexible linker to minimize steric hindrance and preserve the compound's binding affinity. The choice of linker is important and can influence the success of the affinity purification experiment.
A general strategy for creating a biotinylated probe includes:
Linker Attachment: A bifunctional linker with a reactive group at each end is first attached to the this compound scaffold.
Biotinylation: The other end of the linker is then reacted with an activated biotin derivative, such as biotin-NHS ester.
Once synthesized, the biotinylated this compound can be used in pull-down assays. The probe is incubated with a cell lysate, allowing it to bind to its target proteins. The entire complex is then captured on streptavidin-coated beads. After washing away non-specific binders, the target proteins can be eluted and identified by techniques like mass spectrometry.
Alternatively, the compound can be immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity chromatography matrix. This immobilized analogue can then be used to purify its binding partners from a cell lysate.
| Linker Type | Reactive Groups | Key Features |
| Polyethylene glycol (PEG) | Amine, Carboxylic acid | Hydrophilic, flexible, reduces non-specific binding |
| Alkyl chains | Amine, Carboxylic acid | Hydrophobic, provides spatial separation |
| Cleavable linkers | Disulfide, Ester | Allows for elution of captured proteins under mild conditions |
Exploration of this compound in Multimodal Research Tools
Multimodal research tools are sophisticated probes that combine two or more functionalities into a single molecule. This allows for the simultaneous investigation of a biological system using different techniques. For example, a probe could contain both a fluorescent reporter for imaging and a photo-crosslinker to covalently capture binding partners. The development of such tools from the this compound scaffold could significantly enhance its utility in chemical biology research. nih.govresearchgate.net
The design of a multimodal probe based on this compound would require the strategic incorporation of different functional moieties. The synthetic challenge lies in orchestrating the attachment of these groups without compromising the activity of the core molecule or the function of the appended tags.
Potential combinations for a multimodal probe include:
Fluorescence and Biotin: A probe with both a fluorophore and a biotin tag would allow for both visualization of the compound's location and subsequent affinity purification of its binding partners from the same biological sample.
Imaging and Therapeutic Agent: The this compound core could be linked to a known therapeutic agent, with an imaging reporter to track its delivery and localization.
PET and Optical Imaging: For in vivo studies, the compound could be derivatized with a chelator for a positron-emitting radionuclide for PET imaging, alongside a near-infrared fluorescent dye for optical imaging.
The synthesis of these complex molecules often involves modular approaches, such as click chemistry, which allows for the efficient and specific conjugation of different functional units. The sulfonamide and pyridine moieties of this compound offer potential sites for the attachment of these various functionalities.
| Modality 1 | Modality 2 | Potential Application |
| Fluorescent Reporter | Biotin Tag | Correlative imaging and proteomics |
| Fluorescent Reporter | Photo-crosslinker | Imaging and covalent capture of binding partners |
| PET Isotope Chelator | Fluorescent Reporter | Dual-modality in vivo imaging |
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